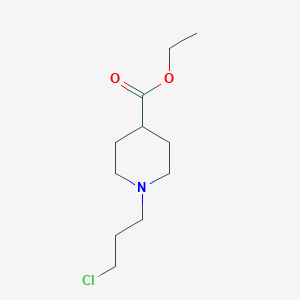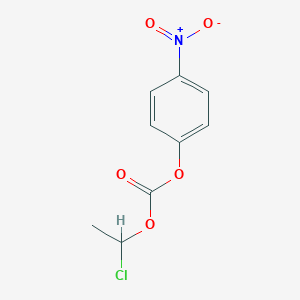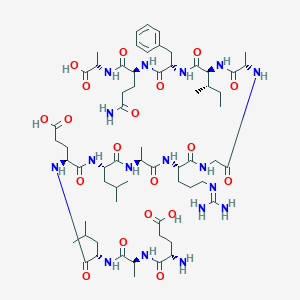
4-Chloro-2,6-difluorophenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorinated and fluorinated compounds is described in several papers. For instance, the preparation of chloryl hexafluororuthenate(V) is achieved by fluorination of RuO4 using ClF3 in HF solution or by the reaction of ClO2F with RuF5 . Although this does not directly pertain to the synthesis of 4-Chloro-2,6-difluorophenol, it demonstrates the use of halogenating agents and conditions that could potentially be applied to the synthesis of halogenated phenols.
Molecular Structure Analysis
The molecular structure of chlorinated and fluorinated compounds has been studied using various spectroscopic techniques and quantum mechanical methods. For example, the Schiff base compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol has been characterized by IR, UV-vis, and X-ray single-crystal determination, and its molecular geometry has been compared using density functional theory (DFT) . These techniques could similarly be applied to analyze the molecular structure of 4-Chloro-2,6-difluorophenol.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Chloro-2,6-difluorophenol, but they do discuss the reactivity of related compounds. For instance, the paper on the synergistic degradation of 4-chlorophenol by a mixture of persulfate and oxalic acid in a heterogeneous Fenton-like system indicates how chlorinated phenols can be degraded in wastewater treatment . This suggests that 4-Chloro-2,6-difluorophenol may also participate in similar degradation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in the papers. For example, the vibrational spectroscopic properties of a chlorinated thienotriazolodiazepine compound are investigated using FT-IR and FT-Raman techniques, and its molecular electrostatic potential (MEP) and HOMO-LUMO energies are analyzed . Similarly, the crystal structure and spectroscopy of a chlorinated terpyridine compound are studied, revealing insights into hydrogen bonding interactions and supramolecular frameworks . These studies provide a basis for understanding the physical and chemical properties that might be expected from 4-Chloro-2,6-difluorophenol.
Applications De Recherche Scientifique
Application 1: Regioselective Difunctionalization of 2,6-Difluorophenols
- Scientific Field : Organic Chemistry
- Summary of the Application : The regioselective difunctionalization of 2,6-difluorophenols with aryl sulfoxides and nucleophiles has been accomplished . This process is significant in the synthesis of a wide range of organofluorine compounds, which have occupied a privileged position in the field of pharmaceuticals, agrochemicals, and optoelectronics .
- Methods of Application/Experimental Procedures : The reaction is composed of three steps :
- Results/Outcomes : This method allows for the regioselective difunctionalization of 2,6-difluorophenols, which can be used to synthesize multifunctionalized phenols .
Application 2: Oxidative Polymerization of 2,6-Difluorophenols
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2,6-difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .
- Methods of Application/Experimental Procedures : The process involves the reaction of 2,6-difluorophenol with the Fe-salen complex and hydrogen peroxide. The reaction conditions and parameters would need to be optimized for the specific application .
- Results/Outcomes : The result of this process is the formation of poly(2,6-difluoro-1,4-phenylene oxide), a type of polymer .
Safety And Hazards
The safety information for 4-Chloro-2,6-difluorophenol indicates that it is dangerous. The hazard statements include H302+H312;H314;H411, which refer to harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary statements include P260;P271;P280, which advise against breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-chloro-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYFECYLILSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590648 | |
| Record name | 4-Chloro-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluorophenol | |
CAS RN |
164790-68-5 | |
| Record name | 4-Chloro-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

